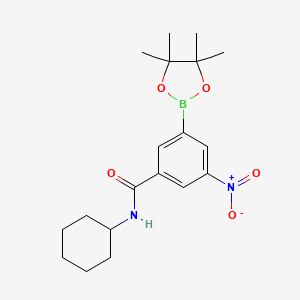

3-nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a nitro group, a cyclohexyl group, and a dioxaborolane moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method includes the borylation of a benzene derivative using a palladium catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate. The process may also require the use of protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, lithium aluminum hydride, and various bases. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups onto the benzene ring .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiparasitic Activity

One of the notable applications of this compound is in the field of antiparasitic drug development. Research has indicated that derivatives of nitroaromatic compounds exhibit activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The compound's structure allows for modifications that enhance its lipophilicity and bioactivity, making it a candidate for further optimization in drug design aimed at combating HAT .

Mechanism of Action

The mechanism by which this compound exerts its antiparasitic effects involves the inhibition of Trypanosome Alternative Oxidase (TAO), an essential enzyme for the parasite's aerobic respiration. Studies have shown that compounds designed around this framework can lead to effective inhibition of TAO, thus impairing the growth and survival of T. brucei .

Materials Science

Boron-Doped Polymers

The presence of boron in 3-nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide allows for its application in synthesizing boron-doped polymers. These materials are investigated for their unique electronic properties and potential use in organic electronics and photonic devices. The incorporation of such compounds can enhance the conductivity and stability of polymer matrices .

Photochemical Applications

This compound can also be utilized in light-mediated synthesis processes. Its structural features enable it to act as a photoinitiator or catalyst in various photochemical reactions. This application is particularly relevant in developing sustainable chemical processes that rely on light as an energy source .

Environmental Studies

Environmental Monitoring

The compound's ability to act as a sensor for environmental pollutants has been explored. Its unique chemical structure allows it to interact with various environmental contaminants, facilitating the detection and quantification of these substances in different matrices. This application is crucial for developing methods to monitor pollution levels and assess environmental health .

Case Studies

Mécanisme D'action

The mechanism of action of 3-nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The dioxaborolane moiety can participate in borylation reactions, facilitating the formation of new carbon-boron bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

3-nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of functional groups, which provide it with distinct chemical properties and reactivity. The presence of the nitro group, cyclohexyl group, and dioxaborolane moiety allows for a wide range of chemical transformations and applications that are not possible with simpler compounds .

Activité Biologique

3-Nitro-N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS Number: 1309978-67-3) is a compound of interest due to its potential biological activities. The nitro group in its structure suggests various pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects. This article reviews the biological activities associated with this compound based on recent research findings.

Mechanisms of Biological Activity

The biological activity of nitro compounds like this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Nitro compounds are known for their ability to act against various microorganisms. They typically undergo reduction to form reactive intermediates that bind covalently to DNA, leading to cellular damage and death . For instance, nitrobenzamides have demonstrated effectiveness against pathogens such as H. pylori and M. tuberculosis.

- Anti-inflammatory Effects : Nitro derivatives can inhibit inflammatory pathways by acting on enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX). Research indicates that certain nitro compounds can reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α .

- Antitumor Activity : The compound's ability to target hypoxic tumor environments makes it a candidate for cancer therapy. Nitro groups enhance the reactivity of compounds in hypoxic conditions typical of many tumors .

Case Studies and Research Findings

Several studies have examined the biological activity of nitro-containing compounds similar to this compound:

Propriétés

IUPAC Name |

N-cyclohexyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27BN2O5/c1-18(2)19(3,4)27-20(26-18)14-10-13(11-16(12-14)22(24)25)17(23)21-15-8-6-5-7-9-15/h10-12,15H,5-9H2,1-4H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGOKBMAWPQJPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27BN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.